2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C20H15FN2O2S and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is the phosphoinositide 3-kinases (PI3Ks), specifically the PI3Kδ isoform . PI3Ks are a family of lipid kinases that regulate numerous biological functions, including cell growth, proliferation, differentiation, motility, and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding site of the kinase . The compound’s selectivity for PI3Kδ over other PI3K isoforms is maintained, although its inhibitory potency is decreased compared to other lead compounds .
Biochemical Pathways
The inhibition of PI3Kδ by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and proliferation, and its dysregulation is often associated with cancer . By inhibiting PI3Kδ, the compound can potentially disrupt this pathway and exert anticancer effects .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of PI3Kδ and the subsequent disruption of the PI3K/AKT/mTOR pathway . This can potentially lead to the inhibition of cell growth and proliferation, particularly in cancer cells where this pathway is often dysregulated .
Biochemical Analysis
Biochemical Properties
The compound 2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide interacts with PI3Kδ, a lipid kinase. It has been designed to interact with the deeper hydrophobic pocket of PI3Kδ .
Cellular Effects
The compound this compound has been evaluated for its antiproliferative activity against human B-cell SU-DHL-6. It significantly inhibited SU-DHL-6 cell proliferation with the GI50 of 2.13 and 2.50 μM, respectively .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PI3Kδ. It inhibits the activity of PI3Kδ, thereby affecting the PI3K signaling pathway .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c21-18-12-6-4-10-16(18)14-23-22-20(15-8-2-1-3-9-15)17-11-5-7-13-19(17)26(23,24)25/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJYJLAOUOXKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.